1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol
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Overview
Description
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of a cyclohexene ring, an amino group, and a tertiary alcohol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-methylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and tertiary alcohol group contribute to its overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol can be compared with similar compounds such as:
(Cyclohex-1-en-1-ylmethyl)amine hydrochloride: This compound has a similar cyclohexene ring but lacks the tertiary alcohol group.
(1-Cyclohex-1-en-1-ylethyl)amine hydrochloride: This compound also features a cyclohexene ring but differs in the position and nature of the substituents.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h3-4,10,12-13H,5-9H2,1-2H3 |
InChI Key |
LNCYCQLYQNVSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CCC=CC1)O |
Origin of Product |
United States |
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